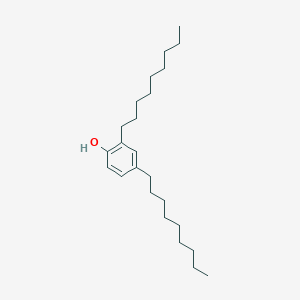

2,4-Dinonylphenol

Description

Properties

IUPAC Name |

2,4-di(nonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAJTLLBHNHECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051698 | |

| Record name | 2,4-Dinonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Colorless to pale yellow liquid; [HSDB] | |

| Record name | Phenol, 2,4-dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224 °C at 15 mm Hg | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 260 °F (127 °C) (open cup) | |

| Record name | 2,4-Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.912 g/mL at 20 °C | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/ | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

137-99-5 | |

| Record name | 2,4-Dinonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927XE902HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

ca. -13 °C | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical and Physical Properties

2,4-Dinonylphenol is a colorless to pale yellow liquid. nih.govilo.org It is characterized by its molecular formula, C24H42O, and a molecular weight of 346.6 g/mol . nih.gov Key physical properties are summarized in the interactive data table below.

| Property | Value | Reference |

| Molecular Formula | C24H42O | nih.gov |

| Molecular Weight | 346.6 g/mol | nih.gov |

| Physical State | Colorless to pale yellow liquid | nih.govilo.org |

| Boiling Point | 224 °C at 15 mmHg | nih.gov |

| Melting Point | Approximately -13 °C | nih.gov |

| Density | 0.912 g/mL at 20 °C | nih.gov |

| Flash Point | 127 °C | nih.gov |

| Solubility | Insoluble in water; soluble in common organic solvents | nih.gov |

Synthesis and Industrial Production

The industrial production of 2,4-dinonylphenol occurs as a co-product during the synthesis of nonylphenol. nih.gov The primary manufacturing process involves the alkylation of phenol (B47542) with nonene, typically using an acid catalyst. atamanchemicals.comaloki.huusda.gov This reaction yields a mixture of alkylphenols, with 4-nonylphenol (B119669) being the major product. aloki.hu this compound is formed as a byproduct in this process. mst.dk Another synthesis method involves the reaction of 4-n-nonyl phenol with isobutylene (B52900) using a composite super acid as a catalyst to produce 2,6-Di-tert-butyl-4-nonylphenol, a liquid antioxidant. benthamopenarchives.com A method has also been developed for synthesizing 2-diethylenetriamine methylene-4-nonylphenol, an asphalt (B605645) emulsifier, through the reaction of nonyl phenol, diethylenetriamine, and formaldehyde. atlantis-press.com

Analytical Methodologies for 2,4 Dinonylphenol and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 2,4-dinonylphenol, providing the necessary separation of isomers and removal of matrix interferences.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of this compound in complex samples like soil, water, and food. frontiersin.orgmdpi.com This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations at which these compounds often occur. dergipark.org.tr

For the analysis of food contact plastics, a common method involves extraction techniques such as high-temperature soxhlet or dissolution, followed by a purification step using chromatography on deactivated alumina. food.gov.uk The subsequent analysis by GC-MS allows for the quantification of nonylphenol (NP). food.gov.uk In food analysis, methods often involve liquid-liquid extraction and solid-phase extraction (SPE) for sample cleanup prior to GC-MS analysis. mdpi.comresearchgate.net The use of a DB-5ms capillary column is common for the separation of nonylphenol isomers. researchgate.net To achieve the lowest possible detection limits, the selected reaction monitoring (SRM) mode in a triple quadrupole GC-MS/MS system can be employed. thermofisher.com

Comprehensive two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (ToFMS) provides even greater resolving power, which is essential for separating the numerous isomers of nonylphenol found in technical mixtures and environmental samples. nih.govresearchgate.net This enhanced separation capability allows for a more accurate assessment of the distribution of individual isomers. nih.gov

Key Parameters for GC-MS Analysis of Nonylphenol in Food:

| Parameter | Value/Condition | Reference |

| Gas Chromatograph | 7890A | researchgate.net |

| Mass Spectrometer | 5977B | researchgate.net |

| Capillary Column | DB-5ms | researchgate.net |

| Carrier Gas | Helium (99.9999% purity) | researchgate.net |

| Flow Rate | 0.8 mL/min (constant flow) | researchgate.net |

| Injection Temperature | 230 °C | researchgate.net |

| Ion Source Temperature | 230 °C | researchgate.net |

| Oven Temperature Program | Initial 80 °C, ramp 10 °C/min to 180 °C, ramp 3 °C/min to 240 °C, post-run at 250 °C for 15 min | researchgate.net |

| Injection Volume | 1.0 µL (splitless mode) | researchgate.net |

| MS Operation Mode | Selected Ion Monitoring (SIM) | researchgate.net |

| Monitored Fragment Ions (m/z) | NP: 121, 135, 149, 163; 4-n-NP: 107, 220; 4-n-NP RING-13C6: 113, 226 | mdpi.comresearchgate.net |

This table presents typical instrument parameters for the GC-MS analysis of nonylphenol in food samples.

Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are highly effective for analyzing this compound and its metabolites in aqueous and biological samples. scirp.orgunito.it These techniques are particularly well-suited for polar compounds and can provide the high sensitivity and specificity required for trace analysis.

For aqueous samples such as river water, a common approach involves a pre-concentration step using solid-phase extraction (SPE) to enrich the analytes and remove interfering substances. analis.com.my The subsequent analysis by LC-MS/MS, often using an electrospray ionization (ESI) source in negative ion mode, allows for the detection of nonylphenols at very low concentrations, sometimes in the sub-ng/L range. UPLC-MS/MS offers even faster analysis times and higher sensitivity compared to conventional LC-MS/MS. besjournal.com

In the analysis of biological samples like human urine, an enzymatic treatment with β-glucuronidase and sulfatase is often employed to de-conjugate the metabolites of nonylphenol before extraction and analysis. besjournal.com This allows for the measurement of the total nonylphenol concentration. The use of an internal standard, such as a deuterated form of the analyte, is crucial for accurate quantification. scirp.org

Typical UPLC-MS/MS Method Parameters for Water Analysis:

| Parameter | Value/Condition | Reference |

| UPLC System | Acquity UPLC | peerj.com |

| Mass Spectrometer | Triple Quadrupole | peerj.com |

| Analytical Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | besjournal.com |

| Mobile Phase | Gradient elution with methanol (B129727) and water | besjournal.com |

| Ionization Mode | Electrospray Ionization (ESI) | analis.com.my |

| Total Run Time | 8.0 min | peerj.com |

This table outlines typical parameters for the analysis of 4-nonylphenol (B119669) in water samples using UPLC-MS/MS.

High-performance liquid chromatography (HPLC) coupled with specialized detectors, such as fluorescence or ultraviolet (UV) detectors, provides an alternative to mass spectrometry for the analysis of this compound. scielo.brnih.gov Fluorescence detection is particularly sensitive for phenolic compounds. nih.gov

A common HPLC method utilizes a C18 reversed-phase column for separation. nih.govresearchgate.net For enhanced sensitivity, a pre-concentration step, often involving solid-phase extraction (SPE), is typically employed for water samples. analis.com.myscielo.br The selection of appropriate excitation and emission wavelengths is critical for achieving optimal sensitivity with a fluorescence detector. nih.govscielo.br HPLC methods can be optimized to reduce solvent consumption and waste generation, making them more sustainable. scielo.br

A novel reversed-phase HPLC method with fluorescence detection has been developed for the simultaneous analysis of surfactants containing nonylphenol/dinonylphenol-polyethoxylates and their phosphate (B84403) esters. nih.gov

Optimized HPLC-FLD Parameters for 4-Nonylphenol Analysis:

| Parameter | Value/Condition | Reference |

| Stationary Phase | C-8 column | scielo.br |

| Mobile Phase | Acetonitrile/water (90:10, v:v) | scielo.br |

| Column Temperature | 40 ºC | scielo.br |

| Eluent Flow Rate | 0.8 mL min-1 | scielo.br |

| Injection Volume | 100 µL | scielo.br |

| Fluorescence Detector Wavelengths | λex=225 nm and λem=305 nm | scielo.br |

This table presents optimized parameters for the determination of 4-Nonylphenol using HPLC with fluorescence detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS/MS) for Aqueous and Biological Samples

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its isomers.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the synthesis of this compound. spectroscopyonline.comlibretexts.org It provides a "molecular fingerprint" of a sample by detecting the vibrational modes of its chemical bonds. plos.orgmdpi.com This technique can be used to identify functional groups and track the progress of a chemical reaction, ensuring the desired product is being formed. mdpi.com FTIR is particularly useful in polymer and plastics production for quality control and identification of materials. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of this compound isomers. osti.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise molecular structure, including the branching of the nonyl side chain and its position on the phenol (B47542) ring. nih.govmdpi.com

¹H NMR provides information about the different types of protons in the molecule, while ¹³C NMR identifies the different carbon environments. osti.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities, the exact structure of individual isomers can be elucidated. mdpi.com This is crucial because the estrogenic activity of nonylphenol isomers can vary significantly with their structure. osti.gov Combining high-resolution gas chromatographic fraction collection with NMR spectroscopy allows for the analysis of individual isomers within a complex mixture. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy in Synthesis Monitoring

Sample Preparation and Extraction Protocols in Complex Matrices

The accurate determination of this compound (2,4-DNP) and its metabolites in complex matrices such as environmental and biological samples necessitates robust and efficient sample preparation and extraction protocols. These procedures are critical for isolating the target analytes from interfering substances, concentrating them to detectable levels, and ensuring compatibility with the chosen analytical instrumentation. A variety of techniques have been developed and optimized for different sample types, each with its own set of advantages and limitations.

Solid-phase extraction (SPE) is a widely employed technique for the extraction and cleanup of nonylphenols from aqueous samples like surface water, wastewater, and drinking water. google.comscielo.br The selection of the sorbent material is crucial for achieving high recovery rates. Cartridges packed with C18-bonded silica (B1680970) are commonly used due to their effectiveness in retaining nonpolar compounds like 2,4-DNP. scielo.brnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent. For instance, a method for analyzing 4-nonylphenol in surface waters utilized Discovery 18-LT cartridges, which were conditioned with methanol and water before sample percolation. The analyte was then eluted with methanol. scielo.br In another study, C18 cartridges were conditioned with methanol and acetone, followed by elution with a mixture of methanol/acetone and dichloromethane (B109758). scielo.br

For solid matrices such as soil, sediment, and sludge, more rigorous extraction methods are often required. researchgate.net Ultrasonic-assisted extraction (UAE) has proven effective for these sample types. nih.govscirp.org This method uses high-frequency sound waves to facilitate the transfer of the analyte from the solid matrix into a solvent. For example, a method for determining nonylphenol in soil involved sonicating the sample with a mixture of water and methanol. nih.gov Similarly, for sediment samples, ultrasonication with a dichloromethane and hexane (B92381) mixture has been used. scirp.org

Soxhlet extraction, a classical and exhaustive extraction technique, has also been applied, particularly for food contact materials. food.gov.uk This method involves continuous extraction with a boiling solvent, ensuring thorough removal of the analyte from the sample matrix. For some plastic materials, dissolution of the polymer followed by solvent extraction is the preferred approach. food.gov.uk

Liquid-liquid extraction (LLE) is another common technique, especially for water and food samples. scirp.orgmdpi.com This method partitions the analyte between the aqueous sample and an immiscible organic solvent. For water samples, dichloromethane and hexane have been used as extraction solvents. scirp.org In the analysis of food samples, LLE combined with a subsequent SPE clean-up step has been established to handle the complexity of different food matrices, including those with high and low fat content. mdpi.com

More advanced and environmentally friendly microextraction techniques have also been developed. Dispersive liquid-liquid microextraction (DLLME) offers advantages of simplicity, speed, and low solvent consumption. pjoes.com In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. Ionic liquids have been explored as green extraction solvents in DLLME for the analysis of nonylphenols in water. pjoes.com

The choice of the final analytical technique, often gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection, influences the final sample preparation steps. scielo.brresearchgate.netthermofisher.com For GC-MS analysis, a derivatization step, such as acetylation, may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds. acs.org For HPLC analysis, the final extract is typically evaporated and reconstituted in a solvent compatible with the mobile phase. nih.gov

The following tables provide a summary of various sample preparation and extraction protocols for nonylphenols in different complex matrices, based on published research findings.

Table 1: Sample Preparation and Extraction Protocols for Nonylphenol in Environmental Matrices

| Matrix | Extraction Method | Key Parameters | Subsequent Analysis | Reference |

| Sewage/Reclaimed Water | Solid-Phase Extraction (SPE) | Sorbent: Hydrophilic-Lipophilic Balance (HLB); Eluent: Acetone and n-hexane mixture | GC-MS | google.com |

| Surface Water | Solid-Phase Extraction (SPE) | Sorbent: C18; Eluent: Methanol | HPLC-UV | scielo.br |

| Anaerobic Reactor Effluent | Solid-Phase Extraction (SPE) | Sorbent: C18; Eluents: Methanol and Ethanol | HPLC-FLD | scielo.br |

| Soil | Ultrasonic-Assisted Extraction (UAE) | Solvent: Water/Methanol mixture; Temperature: 45°C | HPLC-FLD | nih.gov |

| Sediment | Ultrasonic-Assisted Extraction (UAE) | Solvent: Dichloromethane/Hexane mixture | GC-MS | scirp.org |

| Sewage Sludge | Accelerated Solvent Extraction (ASE) | Solvent: Ethyl acetate/Formic acid; Temperature: 170°C | GC-MS | acs.org |

| Tap and Surface Water | Dispersive Liquid-Liquid Microextraction (DLLME) | Extraction Solvent: [C6MIM][PF6] (Ionic Liquid); Disperser Solvent: Methanol | HPLC-MS/MS | pjoes.com |

Table 2: Sample Preparation and Extraction Protocols for Nonylphenol in Food and Biological Matrices

| Matrix | Extraction Method | Key Parameters | Subsequent Analysis | Reference |

| Food Contact Plastics | Soxhlet Extraction or Dissolution/Solvent Extraction | Internal Standard: 13C-labelled NP; Cleanup: Alumina chromatography | GC-MS | food.gov.uk |

| High and Low-Fat Foods | Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) | - | GC-MS | mdpi.com |

| Coffee | - | Isomer-specific analysis using comprehensive two-dimensional gas chromatography | GCxGC-TOF-MS | researchgate.net |

| In Vitro Fertilization (IVF) Media | Solid-Phase Extraction (SPE) | Eluent: Acetonitrile | LC-MS/MS | scirp.org |

Endocrine System Modulation and Estrogen Receptor Interactions in Aquatic Organisms

Nonylphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic estrogen, thereby disrupting the natural hormonal balance in affected organisms. wikipedia.org This disruption can lead to a range of adverse effects on the endocrine system, particularly in aquatic species.

A variety of model systems are employed to assess the endocrine-disrupting potential of nonylphenols. In vitro assays, such as competitive receptor binding assays and reporter gene assays, are used to determine the ability of these compounds to bind to and activate hormone receptors. env.go.jpoup.com For instance, competitive receptor binding assays have been performed using estrogen receptors from medaka (Oryzias latipes) to measure the binding affinities of nonylphenol mixtures. env.go.jp

In vivo studies often utilize fish models to observe the physiological effects of nonylphenol exposure. The induction of vitellogenin, an egg yolk precursor protein, in male or juvenile fish is a widely used biomarker for exposure to estrogenic substances. service.gov.ukenv.go.jp Studies on juvenile roach exposed to sewage effluent containing alkylphenols have demonstrated a concentration-dependent induction of vitellogenin. service.gov.uk Similarly, long-term exposure studies with medaka have been conducted to assess the full life-cycle effects of these chemicals. env.go.jp Aquatic invertebrates, such as the crustacean Daphnia magna, are also used in multi-generational assays to understand the reproductive and developmental impacts of nonylphenols. frontiersin.orgcambridge.org

Nonylphenols can interfere with hormone signaling through several mechanisms. They can act as estrogen receptor agonists, mimicking the effects of endogenous estrogens like 17β-estradiol. capes.gov.br Studies have shown that nonylphenol can competitively displace estrogen from its receptor in rainbow trout, although with a much lower affinity than estradiol. wikipedia.org The binding affinity of nonylphenols to estrogen receptors can vary significantly between different fish species. env.go.jp For example, nonylphenol mixtures and 4-t-octylphenol exhibit high binding affinities to the medaka estrogen receptor α (ERα), with relative binding affinities (RBAs) of approximately 1/10 and 1/15 that of 17β-estradiol, respectively. env.go.jp In contrast, the binding affinity to carp (B13450389) ERα is considerably weaker. env.go.jp

Beyond direct receptor binding, nonylphenols can also disrupt the synthesis and metabolism of steroid hormones. capes.gov.br In some fish species, exposure to 4-nonylphenol has been shown to alter the expression of genes involved in the steroidogenic pathway. researchgate.net Furthermore, nonylphenols have demonstrated anti-androgenic effects, interfering with the function of androgens which are crucial for male development and reproduction. nih.gov This can lead to feminization of aquatic organisms, reduced male fertility, and decreased survival of young fish. wikipedia.orgnih.gov

| Fish Species | Estrogen Receptor | Relative Binding Affinity (RBA) | Reference |

|---|---|---|---|

| Medaka (Oryzias latipes) | ERα | ~1/10 | env.go.jp |

| Medaka (Oryzias latipes) | ERβ | 1/110 | env.go.jp |

| Mummichog (Fundulus heteroclitus) | ERα | 1/200 | env.go.jp |

| Carp (Cyprinus carpio) | ERα | ~0.1% | env.go.jp |

| Rainbow Trout (Oncorhynchus mykiss) | ER | 5 x 10⁻⁵ | wikipedia.org |

Nonylphenols are lipophilic, meaning they have a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. nih.govaloki.hu The octanol-water partition coefficient (log Kow) for nonylphenol, which ranges from 3.80 to 4.77, indicates a moderate potential for bioaccumulation in aquatic organisms. epa.gov However, reported bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) suggest that some metabolism of nonylphenol occurs, which can reduce its accumulation in tissues. epa.gov

BCF values for nonylphenol and its ethoxylates in aquatic organisms generally range from 30 to 1,000. ccme.ca Studies have reported BCFs for 4-nonylphenol as high as 1,300 in fish and 3,400 in mussels. nih.gov The accumulation of nonylphenols can vary significantly between different species and tissues. In a study on the catfish Heteropneustes fossilis, the brain was found to accumulate the highest concentration of 4-nonylphenol, while muscle tissue showed the lowest uptake. tandfonline.com Gills, liver, kidney, and ovary exhibited intermediate levels of accumulation. tandfonline.com The distribution of 4-nonylphenol has also been studied in marine organisms off the North American Pacific Coast, where it was detected in various species including invertebrates, fish, and marine mammals. calpoly.edu

| Organism | BCF Value | Reference |

|---|---|---|

| Blue Mussel (Mytilus edulis) | 1.4 - 7.9 | epa.gov |

| Atlantic Salmon (Salmo salar) | 75 | epa.gov |

| Fish (unspecified) | 1300 | nih.gov |

| Mussel (Mytilus edulis) | 3400 | nih.gov |

| Fish (Cyprinus carpio) | <0.2 - <1.4 | europa.eu |

Mechanisms of Hormone Production Alteration (e.g., Androgen and Estrogen Pathways)

Cellular and Molecular Responses in Model Organisms

Exposure to nonylphenols can elicit a range of cellular and molecular responses in model organisms, including the induction of oxidative stress and neurotoxicity.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these harmful molecules. nih.govacademicoa.com Exposure to 4-nonylphenol has been shown to induce oxidative stress in various aquatic organisms. nih.govnih.govnih.gov This is often evidenced by an increase in lipid peroxidation, which leads to the formation of byproducts like malondialdehyde (MDA). nih.gov

In response to oxidative stress, organisms may modulate their antioxidant enzyme systems. Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com Studies on Far Eastern catfish (Silurus asotus) have shown that exposure to 4-NP can lead to an initial depletion of glutathione (a key antioxidant molecule) and temporary inhibition of glutathione-related enzymes, followed by a compensatory increase in the activities of SOD and CAT. nih.gov In the cichlid fish Etroplus maculatus, exposure to nonylphenol resulted in a significant increase in SOD activity, while CAT and glutathione reductase activities decreased. academicoa.com Similarly, in tilapia, exposure to 4-NP and thermal stress was found to disrupt antioxidant defense mechanisms. nih.gov

Nonylphenols have been reported to have deleterious effects on the central nervous system and cognitive functions. fisheriesjournal.com One of the key mechanisms of neurotoxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve impulse transmission. researchgate.net Inhibition of AChE activity has been observed in male guppies (Poecilia reticulata) exposed to 4-nonylphenol. nih.gov Similar AChE inhibition has been reported in the clam Mytilus galloprovincialis following exposure to 4-NP. fisheriesjournal.com

The neurotoxic effects of nonylphenols may also be linked to the induction of oxidative stress in the brain. researchgate.net Studies on zebrafish have indicated that 4-NP can cause oxidative stress in the brain, as evidenced by a concentration-dependent reduction in the activities of SOD and CAT, and a decrease in the expression of genes related to oxidative stress. researchgate.netbiochemjournal.com

Effects on Cellular Proliferation and Viability in In Vitro Models

Scientific literature available through comprehensive searches does not provide specific data on the effects of this compound on cellular proliferation and viability in in vitro models. Research has predominantly focused on other nonylphenol isomers, such as 4-nonylphenol, or on technical mixtures of nonylphenol. While technical nonylphenol can contain this compound, the specific effects of this individual isomer on cellular proliferation and viability have not been delineated in the reviewed studies. Therefore, no specific findings can be reported for this compound in this context.

Interactions with Microbial Ecosystems

There is a lack of specific research detailing the impact of this compound on microbial community structure and function. Studies on the environmental effects of nonylphenols have generally focused on the broader category of nonylphenol or specific isomers like 4-nonylphenol. These studies indicate that nonylphenols can alter the structure and function of soil and aquatic microbial communities. nih.govnih.govplos.org For instance, exposure to nonylphenol has been shown to affect both bacterial and fungal communities in soil, with some studies noting changes in microbial activity and nitrification rates. nih.gov In aquatic systems, nonylphenol has been observed to influence the abundance of dominant bacterial phyla involved in nitrogen removal. nih.gov However, these findings are not specific to the this compound isomer.

Specific data on the responses of microbiomes to this compound exposure are not available in the current body of scientific literature. Research on microbiome responses has been conducted on nonylphenol as a general compound. For example, studies on nonylphenol-contaminated soil have shown shifts in the β-diversity and composition of the bacterial community, with dominant phyla including Proteobacteria, Acidobacteria, Planctomycetes, Bacteroidetes, and Actinobacteria. peerj.com The introduction of microbial agents to nonylphenol-contaminated soil has been shown to influence the relative abundances of these phyla. peerj.com However, these responses cannot be specifically attributed to this compound.

Information regarding the specific role of microbial transformation of this compound in its biological activity is not well-documented. The microbial degradation of nonylphenols, in general, has been studied, with several bacterial and fungal strains identified as capable of degrading these compounds. mdpi.comresearchgate.net The degradation of branched nonylphenols, such as those found in technical mixtures, can proceed through pathways like ipso-substitution, particularly by bacteria from the Sphingomonas genus. acs.orgasm.org This transformation can lead to the formation of various metabolites. acs.org The biological activity of the resulting metabolites from this compound transformation has not been specifically characterized.

Analytical Methodologies

A variety of analytical techniques are employed for the detection and quantification of alkylphenols like 2,4-dinonylphenol in environmental and biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection is a common method used for analyzing these compounds in fish and shellfish. researchgate.net This method can quantify nonylphenol polyethoxylates and dinonylphenol polyethoxylates at low microgram per liter concentrations in effluents. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of nonylphenol isomers in complex matrices like sewage and reclaimed water, often preceded by a sample preparation step such as solid-phase extraction (SPE). google.com For human blood samples, a method using reversed-phase HPLC with multi-electrode electrochemical coulometric-array detection has been developed to determine trace amounts of 4-nonylphenol (B119669) and 4-octylphenol. nih.gov More recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been validated for the detection of 4-nonylphenol and other endocrine disruptors in surface water. peerj.com Immunoenzyme assays, including a sensitive chemiluminescent version, have also been developed for the determination of nonylphenol in natural waters. mdpi.com

Q & A

Q. What are the established synthesis methods for 2,4-Dinonylphenol, and how can reaction conditions be optimized to minimize isomer formation?

The primary synthesis route involves Friedel-Crafts alkylation of phenol with branched nonene, typically catalyzed by acidic catalysts (e.g., AlCl₃ or H₂SO₄). However, this method often co-produces structural isomers like 2-nonylphenol and 2,6-dinonylphenol due to competing alkylation positions . To optimize purity:

- Catalyst selection : Use Lewis acids with controlled proton activity to direct para-substitution.

- Temperature modulation : Lower temperatures (50–80°C) reduce side reactions but may slow kinetics.

- Feed ratio : Excess phenol (phenol:nonene >2:1) minimizes di-alkylation byproducts.

Analytical validation via GC-MS or HPLC is critical to quantify isomer ratios and confirm product composition .

Q. Which analytical techniques are most effective for characterizing this compound and resolving its structural isomers?

Due to the presence of isomers (e.g., 2,4- vs. 2,6-dinonylphenol), orthogonal methods are recommended:

- High-performance liquid chromatography (HPLC) : Reverse-phase columns with UV detection (λ = 275 nm) can separate isomers based on alkyl chain branching .

- Gas chromatography-mass spectrometry (GC-MS) : Derivatization (e.g., silylation) improves volatility and enables isomer differentiation via fragmentation patterns .

- Nuclear magnetic resonance (NMR) : ¹³C NMR distinguishes substitution patterns (e.g., para vs. ortho) through aromatic carbon shifts .

Calibration with certified reference standards is essential for accurate quantification.

Advanced Research Questions

Q. How can researchers address data inconsistencies caused by variable isomeric compositions in commercial this compound samples?

Commercial samples often contain mixed isomers (e.g., 5% 2-nonylphenol and 5% this compound as impurities) . To ensure reproducibility:

- Isomer profiling : Use HPLC or GC-MS to quantify impurity levels and report isomer-specific data.

- Batch documentation : Require suppliers to provide detailed chromatographic profiles and purity certificates.

- In-house purification : Employ preparative chromatography or recrystallization to isolate the target isomer .

Studies should explicitly state isomer composition to enable cross-comparison of results .

Q. What methodological considerations are critical for assessing the environmental fate of this compound and its surfactant derivatives?

Degradation pathways and persistence depend on structural features:

- Advanced oxidation processes (AOPs) : Investigate hydroxyl radical (•OH)-mediated degradation using UV/H₂O₂ or Fenton systems. Computational modeling (e.g., DFT) can predict reaction mechanisms and intermediates .

- Biodegradation assays : Use OECD 301/302 guidelines with activated sludge to evaluate microbial breakdown. Monitor metabolites like nonylphenol ethoxylates via LC-MS/MS.

- Adsorption studies : Evaluate soil-water partitioning coefficients (Kd) to assess mobility. Structural modifications (e.g., ethoxylation) reduce hydrophobicity and alter environmental behavior .

Q. How can contamination risks and analyte instability be mitigated in biomonitoring studies of this compound?

Short environmental half-lives and susceptibility to photodegradation necessitate stringent protocols:

- Sample collection : Use amber glass vials pre-rinsed with methanol to avoid plasticizer leaching.

- Stability testing : Conduct time-course experiments to determine optimal storage conditions (e.g., -80°C with antioxidants like ascorbic acid) .

- Matrix adjustment : Report both creatinine-adjusted and unadjusted urinary concentrations to account for dilution variability .

Q. How do structural modifications in this compound derivatives influence their interfacial activity in surfactant applications?

Ethoxylation or sulfonation alters surfactant properties:

- Ethoxylation degree : Increasing ethylene oxide (EO) units (e.g., POE-10 dinonylphenol) enhances hydrophilicity, reducing critical micelle concentration (CMC). Measure surface tension via pendant drop tensiometry .

- Sulfonate derivatives : Introduce sulfonate groups to improve salt tolerance. Dynamic interfacial tension studies with crude oil can validate performance under reservoir conditions .

- Computational modeling : Use molecular dynamics simulations to correlate alkyl chain branching with micelle formation efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.